![molecular formula C16H11N3 B2752623 6-Ethenylindolo[3,2-b]quinoxaline CAS No. 57948-84-2](/img/structure/B2752623.png)

6-Ethenylindolo[3,2-b]quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

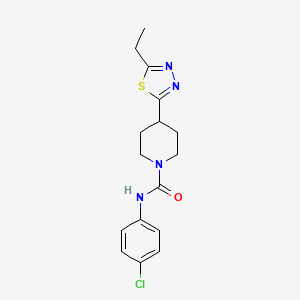

6-Ethenylindolo[3,2-b]quinoxaline is a planar fused heterocyclic compound . It exhibits a wide variety of pharmacological activities . The mechanism of pharmacological action exerted by these compounds is predominantly DNA intercalation .

Synthesis Analysis

The synthesis of 6-Ethenylindolo[3,2-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine . The usual catalysts in such reactions are Brønsted acids, for example, acetic, formic, or hydrochloric acid . A research group from India has proposed a new, effective route for obtaining a broad range of biologically active N-substituted 6H-indolo[2,3-b]quinoxalines by Ru(II)-catalyzed tandem ortho-С–Н functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation .Molecular Structure Analysis

The molecular structure of 6-Ethenylindolo[3,2-b]quinoxaline is complex and involves a planar fused heterocyclic compound . The structure is predominantly involved in DNA intercalation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Ethenylindolo[3,2-b]quinoxaline predominantly involve transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Ethenylindolo[3,2-b]quinoxaline are influenced by the nature of the peripheral amines . Varying the strength of the peripheral amines in the derivatives also tuned the electrochemical data, with lower band gaps and comparable HOMO–LUMO energy levels with reported ambipolar materials .Aplicaciones Científicas De Investigación

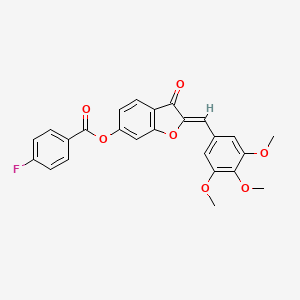

- Application : Many 6-ethenylindolo[3,2-b]quinoxaline derivatives serve as sensitizers in solar cells and light-emitting diodes (LEDs). Their ability to absorb and efficiently transfer energy makes them valuable components in these technologies .

- Application : Certain derivatives of 6-ethenylindolo[3,2-b]quinoxaline demonstrate antiviral activity. Researchers investigate their potential as antiviral agents against specific viruses .

- Application : Some 6-ethenylindolo[3,2-b]quinoxaline derivatives exhibit antitumor properties. These compounds are studied for their potential in cancer therapy .

- Application : Researchers have identified certain 6-ethenylindolo[3,2-b]quinoxaline derivatives with antidiabetic activity. These compounds may play a role in managing diabetes .

- Application : Some highly active derivatives of 6-ethenylindolo[3,2-b]quinoxaline exhibit MDR-modulating activity. These compounds could enhance the effectiveness of chemotherapy by overcoming drug resistance .

Optoelectronic Devices and Sensitizers

Antiviral Compounds

Antitumor Agents

Antidiabetic Properties

MDR Modulators

Mecanismo De Acción

Target of Action

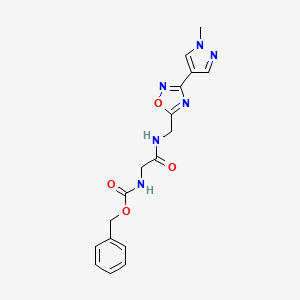

The primary targets of 6-Ethenylindolo[3,2-b]quinoxaline are DNA molecules . These compounds have shown good binding affinity to DNA, which is evident from the high thermal stability of the compound-DNA complex .

Mode of Action

6-Ethenylindolo[3,2-b]quinoxaline predominantly exerts its pharmacological action through DNA intercalation . The thermal stability of the intercalated complex (DNA and 6-Ethenylindolo[3,2-b]quinoxaline derivatives) depends on the type of substituents and side chains attached to the 6-Ethenylindolo[3,2-b]quinoxaline nucleus and also the orientation of the side chain towards the GC rich minor groove of the DNA .

Biochemical Pathways

It is known that these compounds have poor inhibitory activity on topoisomerase ii enzyme but have significant multi-drug resistance (mdr) modulating activity .

Result of Action

The molecular and cellular effects of 6-Ethenylindolo[3,2-b]quinoxaline’s action are largely related to its interaction with DNA. The compound’s ability to intercalate into DNA can disrupt normal cellular processes, which may contribute to its observed cytotoxic effects .

Action Environment

The action, efficacy, and stability of 6-Ethenylindolo[3,2-b]quinoxaline can be influenced by various environmental factors. For instance, the thermal stability of the compound-DNA complex can be affected by temperature . .

Safety and Hazards

Direcciones Futuras

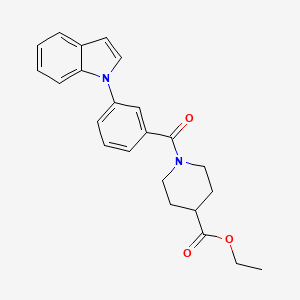

Given the wide range of pharmacological activities exhibited by 6-Ethenylindolo[3,2-b]quinoxaline, there is a need to prepare more and more new compounds based on indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . It will be interesting to see indolo[2,3-b]quinoxaline and 1,2,3-triazole moieties, which are considered to be powerful pharmacophores on their own, to be incorporated into a single molecule .

Propiedades

IUPAC Name |

6-ethenylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3/c1-2-19-14-10-6-3-7-11(14)15-16(19)18-13-9-5-4-8-12(13)17-15/h2-10H,1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTCIFYRTJGNDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethenylindolo[3,2-b]quinoxaline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2752546.png)

![N-[4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)phenyl]but-2-ynamide](/img/structure/B2752555.png)

![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2752558.png)

![N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2752562.png)

![7-[(2-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2752563.png)